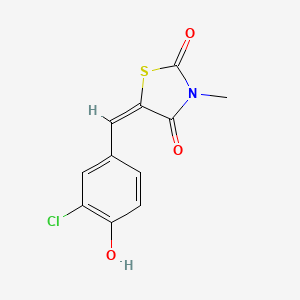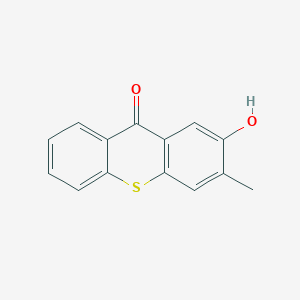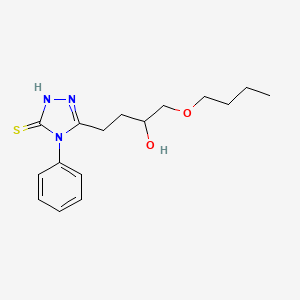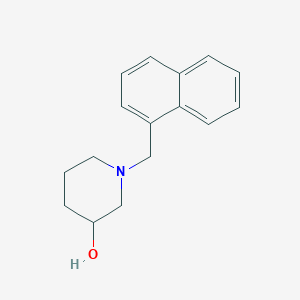
3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone, also known as DMDF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone has been studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. In organic synthesis, 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone has been used as a starting material for the synthesis of other compounds due to its unique chemical structure. In material science, 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone has been explored for its potential as a building block for the development of new materials with desirable properties. In biomedical research, 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone has shown promising results as a potential therapeutic agent for the treatment of various diseases.
作用機序
The mechanism of action of 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone can inhibit the proliferation and migration of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of inflammatory mediators in immune cells. In vivo studies have shown that 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone can reduce the growth of tumors in animal models, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone has several advantages for lab experiments, including its relatively simple synthesis method, its unique chemical structure, and its potential applications in various fields. However, 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone also has some limitations, including its low solubility in water and some organic solvents, its potential toxicity at high concentrations, and its limited availability.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone, including the development of new synthesis methods to improve yield and purity, the exploration of its potential as a building block for the development of new materials with desirable properties, and the investigation of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone and its potential toxicity at different concentrations.
合成法
3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone can be synthesized through a multistep process involving the condensation of 3,4-dimethoxybenzaldehyde and 3,4-dimethylacetophenone in the presence of a base catalyst, followed by cyclization using a Lewis acid catalyst. The resulting 3-(3,4-dimethoxybenzylidene)-5-(3,4-dimethylphenyl)-2(3H)-furanone can be purified through recrystallization or column chromatography.
特性
IUPAC Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(3,4-dimethylphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-5-7-16(9-14(13)2)19-12-17(21(22)25-19)10-15-6-8-18(23-3)20(11-15)24-4/h5-12H,1-4H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUCRMFQDFNNDZ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)OC)OC)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)OC)OC)/C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(3,4-dimethylphenyl)furan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5151488.png)
![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5151513.png)
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5151521.png)
![methyl 3-({[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5151527.png)
![2-chloro-10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine](/img/structure/B5151529.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-furylmethyl)thio]ethyl}acetamide](/img/structure/B5151532.png)

![2-(1-methyl-1H-pyrazol-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5151545.png)
![1-[3-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5151548.png)